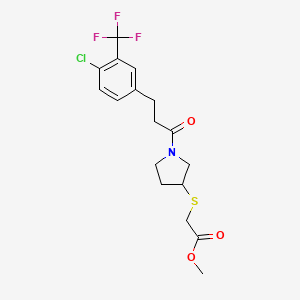![molecular formula C18H18BrN3O4S B2669856 N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea CAS No. 321521-55-5](/img/structure/B2669856.png)
N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-(4-nitrophenyl)thiourea” is a complex organic molecule . It contains a thiourea group, which is a functional group with the structure R1R2N(C=S)NR3R4. In this case, the R groups are variously substituted with bromine, hydroxymethyl, and nitrophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The chromen-4-yl group, for example, is a bicyclic structure that includes a benzene ring fused to a heterocyclic pyran ring . The thiourea group, meanwhile, features a carbon-sulfur double bond flanked by two amine groups .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea and its derivatives have been investigated for their anticancer activities. For instance, a study highlighted the synthesis of related compounds, which have shown strong anticancer activity across several assays and cell lines, suggesting their potential use in clinical trials for the treatment of kidney cancer. The study emphasizes that these compounds did not exhibit significant toxicity in animal studies, indicating that metabolites of the compound might be the active agents in exerting anticancer effects (Nammalwar et al., 2010).
Interaction with DNA and Biological Activities
Research has also explored the interaction of nitrosubstituted acyl thioureas, including compounds similar to the one , with DNA, alongside their antioxidant, cytotoxic, antibacterial, and antifungal activities. These studies are preliminary investigations into the anti-cancer potencies of such compounds, providing insights into their mode of action and potential therapeutic applications (Tahir et al., 2015).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to this compound have been extensively studied. These include research on the reaction of benzoxazoline-2-thione derivatives with amines, leading to the production of hydroxyphenylthioureas and trisubstituted thioureas. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in scientific research and medicinal chemistry (Davidkov & Simov, 1981).
Photochromic Behavior and Synthesis Techniques
Further research delves into the synthesis and photochromic behavior of methyl induced linear and angular thieno-2H-chromenes. This research is significant for understanding the structural and functional versatility of chromene derivatives, potentially leading to novel applications in materials science and organic chemistry (Queiroz et al., 2003).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the known biological activity of many thiourea derivatives, this compound could be of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
1-[(3R,4R)-6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4S/c1-21(18(27)20-13-3-5-14(6-4-13)22(24)25)17-11(9-23)10-26-16-7-2-12(19)8-15(16)17/h2-8,11,17,23H,9-10H2,1H3,(H,20,27)/t11-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFZTABPIQYMV-PIGZYNQJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C=C(C=C2)Br)CO)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@@H](COC2=C1C=C(C=C2)Br)CO)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

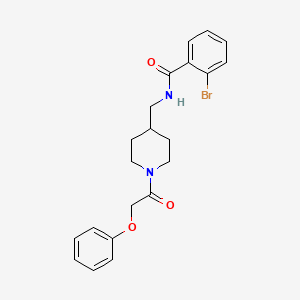
![[(6Z,10Z)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B2669774.png)
![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)

![Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2669781.png)
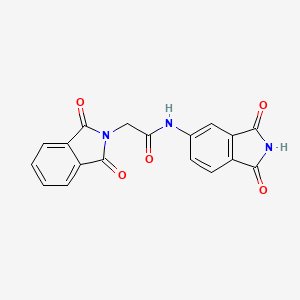
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2669784.png)
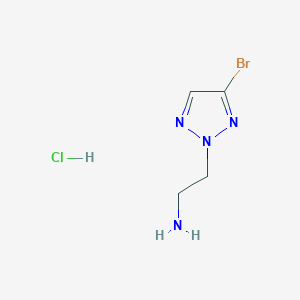
![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)
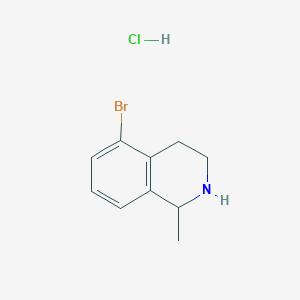
![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2669791.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2669793.png)
